molecular formula C6H4ClFIN B8144106 5-Chloro-3-fluoro-2-iodoaniline

5-Chloro-3-fluoro-2-iodoaniline

Cat. No.: B8144106
M. Wt: 271.46 g/mol
InChI Key: NKOBMARTAZKRPP-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-iodoaniline: is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from readily available precursors One common method includes the halogenation of aniline derivativesChlorination and fluorination can be carried out using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the halogenation process. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Anilines: Formed through substitution reactions.

    Nitroanilines: Formed through oxidation.

    Amines: Formed through reduction.

Scientific Research Applications

Chemistry: 5-Chloro-3-fluoro-2-iodoaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used to develop new drugs with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-fluoro-2-iodoaniline is unique due to the presence of all three halogen atoms (Cl, F, I) on the benzene ring. This unique combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-fluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOBMARTAZKRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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